molecular formula C7H7IO B175219 2-Iodo-4-methylphenol CAS No. 16188-57-1

2-Iodo-4-methylphenol

Cat. No. B175219
CAS RN: 16188-57-1
M. Wt: 234.03 g/mol
InChI Key: JITSLEIKSRKKCZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methylphenol is a chemical compound that was prepared by direct iodination of 2-methylphenol in aqueous alcohol solvents .


Synthesis Analysis

The synthesis of 2-Iodo-4-methylphenol involves the direct iodination of 2-methylphenol in aqueous alcohol solvents. This reaction is facilitated by a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another study identified p-cresol as a candidate starting material for generating 2-Iodo-4-methylphenol .


Molecular Structure Analysis

The molecular formula of 2-Iodo-4-methylphenol is C7H7IO. It has an average mass of 234.034 Da and a monoisotopic mass of 233.954147 Da .


Chemical Reactions Analysis

The generation of 2-Iodo-4-methylphenol has been studied in the context of off-flavor substances in milk. It was found that 2-Iodo-4-methylphenol was generated by the effects of iodine on cow dung .


Physical And Chemical Properties Analysis

2-Iodo-4-methylphenol has a density of 1.9±0.1 g/cm³, a boiling point of 208.9±20.0 °C at 760 mmHg, and a flash point of 80.1±21.8 °C. It has one hydrogen bond donor and one hydrogen bond acceptor .

properties

IUPAC Name

2-iodo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITSLEIKSRKKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346917
Record name 2-Iodo-4-methylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methylphenol

CAS RN

16188-57-1
Record name 2-Iodo-4-methylphenol
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URL https://commonchemistry.cas.org/detail?cas_rn=16188-57-1
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Record name 2-Iodo-4-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-methylphenol
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Synthesis routes and methods

Procedure details

4-Methylphenol (2.69 g, 24.86 mmol) was dissolved in 50 mL of methanol, and then sodium iodide (3.84 g, 25.60 mmol) and sodium hydroxide (1.16 g, 29.00 mmol) were added. Under nitrogen atmosphere, the solution was cooled down to 0° C. One equivalent of sodium hypochlorite (5.0% NaOCl, 40.0 mL) was added drop wise adjusting the drip rate to maintain a reaction temperature of 0-3° C. A red color appeared and faded instantly when sodium hypochlorite hit the solution. After complete addition, the mixture was stirred for 1 hr at 0-3° C. Then, 10% aqueous sodium thiosulfate solution (28.0 mL) was added and the pH was adjusted to 3-4 using 5% hydrochloric acid or until a white suspension came out. The reaction mixture was extracted with diethyl ether 3×50 mL. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and the solvent was removed in vacuo to afforded light yellow oil, which solidified upon standing. The crude solid was purified by column chromatography (hexane:dichloromethane, 1:3 as the eluent) to afford a white solid (4.54 g, 77.9% yield). 1H NMR δ 2.24 (s, 3H), 5.16 (s, 1 H), 6.85 (d, J=8.3, 1H), 7.01 (dd, J=8.3, and 2.1, 1H), 7.46 (dd, J=1.5, 1H). m.p.: 34.5-35.5° C.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
77.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the source of 2-Iodo-4-methylphenol in cow milk?

A: Research suggests that 2I4MP is formed in the cowshed environment through the interaction of iodine-based disinfectants with cow dung. [] Specifically, p-cresol, a compound naturally present in cow dung, reacts with iodine from disinfectants to generate 2I4MP. This highlights the importance of proper disinfectant use and management to prevent milk contamination.

Q2: How does 2-Iodo-4-methylphenol end up in the milk?

A: While the exact mechanism is still under investigation, studies using a desiccator-based model suggest that 2I4MP can transfer from the environment, such as contaminated bedding or surfaces, into the raw milk. [] This emphasizes the need for good hygiene practices throughout the milk production process.

Q3: How potent is 2-Iodo-4-methylphenol in affecting milk flavor?

A: 2-Iodo-4-methylphenol, even at low concentrations, can significantly impact the sensory quality of milk. [] Research has shown that halogenated phenols with iodine in the ortho-position, like 2I4MP, tend to have particularly low odor thresholds, meaning they can be detected at very low concentrations. [] This highlights the need for effective strategies to prevent 2I4MP formation and minimize its presence in milk.

Q4: What can be done to mitigate 2-Iodo-4-methylphenol contamination in milk?

A4: Based on the current understanding of 2I4MP formation, the following measures can be implemented:

  • Judicious Use of Iodine-based Disinfectants: Avoid excessive use of iodine-based disinfectants on teats during milking. []
  • Prevent Spillage: Ensure disinfectants do not come into contact with cow dung or bedding. []

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